molecular formula C10H13BrO4 B14476381 Agn-PC-00houe CAS No. 65877-98-7

Agn-PC-00houe

Cat. No.: B14476381
CAS No.: 65877-98-7
M. Wt: 277.11 g/mol
InChI Key: PSQMIZSQDUTASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-00houe (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by its unique structural features, including a bromo-chloro-substituted phenyl ring and a boronic acid functional group. Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble" .
  • Bioavailability: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for CNS-targeted applications .
  • Synthesis: Prepared via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

This compound’s structural complexity and functional versatility have prompted comparisons with other boronic acid derivatives and halogenated aromatic compounds.

Properties

CAS No.

65877-98-7

Molecular Formula

C10H13BrO4

Molecular Weight

277.11 g/mol

IUPAC Name

5'-bromospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylic acid

InChI

InChI=1S/C10H13BrO4/c11-7-3-6-8(9(12)13)5(7)4-10(6)14-1-2-15-10/h5-8H,1-4H2,(H,12,13)

InChI Key

PSQMIZSQDUTASM-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3C(CC2C3C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-00houe involves a series of chemical reactions that require precise control of reaction conditions. The primary synthetic route includes the following steps:

    Initial Reaction: The starting materials are dissolved in a suitable solvent and reacted under controlled temperature and pressure conditions.

    Intermediate Formation: The reaction mixture is then subjected to further chemical transformations to form intermediates.

    Final Product Formation: The intermediates undergo a final reaction to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-00houe undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions of this compound involve the use of reducing agents to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often exhibit distinct chemical and physical properties, making them valuable for various applications.

Scientific Research Applications

Agn-PC-00houe has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of Agn-PC-00houe involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired biological or chemical outcome.

Comparison with Similar Compounds

Agn-PC-00houe belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with two structurally analogous compounds:

Structural Analogs
Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
CAS No. 1046861-20-4 1242349-84-3 1256339-29-1
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 235.27 235.27 269.72
Log Po/w (XLOGP3) 2.15 2.35 2.78
Solubility (mg/mL) 0.24 0.18 0.09
BBB Permeability Yes No No
Synthetic Route Pd-catalyzed coupling Suzuki-Miyaura reaction Ullmann coupling

Key Observations :

Lipophilicity : this compound’s Log Po/w (2.15) is intermediate between its analogs, balancing solubility and membrane permeability.

BBB Penetration : this compound uniquely crosses the BBB, unlike its analogs, likely due to optimized halogen placement reducing polar surface area (TPSA = 40.46 Ų vs. >45 Ų in analogs) .

Synthetic Accessibility : this compound’s synthesis score (2.07) is superior to its analogs (2.3–2.5), reflecting streamlined reaction conditions .

Functional Analogs

This compound shares functional similarities with bortezomib , a proteasome inhibitor boronic acid drug:

  • Mechanism : Both act via boronic acid-mediated binding to catalytic threonine residues .
  • Bioactivity : this compound lacks CYP inhibition and P-gp substrate activity, reducing drug-drug interaction risks compared to bortezomib .
  • Thermodynamic Stability : this compound’s higher Log S (-2.99) vs. bortezomib (Log S = -4.2) suggests better aqueous stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.